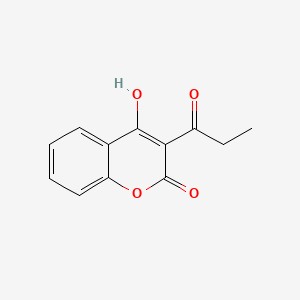

4-Hydroxy-3-propionyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-propanoylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-8(13)10-11(14)7-5-3-4-6-9(7)16-12(10)15/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNZBRZFQNWGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961657 | |

| Record name | 4-Hydroxy-3-propanoyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4139-73-5, 82843-16-1 | |

| Record name | 4-Hydroxy-3-propanoylchromen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004139735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 372800 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082843161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4139-73-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-propanoyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-PROPANOYLCHROMEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/773LH265HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis Innovations

Established Synthetic Pathways for 4-Hydroxy-3-propionyl-2H-chromen-2-one

The most common route to this compound involves the direct acylation of 4-hydroxycoumarin (B602359). The synthesis of this crucial precursor is often accomplished via classical condensation reactions.

The introduction of the propionyl group at the C3 position of 4-hydroxycoumarin is a key synthetic step. This is typically achieved through acylation reactions. One established method involves reacting 4-hydroxycoumarin with propionic acid or propionic anhydride (B1165640) in the presence of a catalyst like phosphorus oxychloride. nih.gov This reaction results in the C-acylation of the coumarin (B35378) ring to yield the 3-propionyl analogue. nih.gov

Alternatively, the acylation can be performed using acyl chlorides, such as propionyl chloride. sciepub.com Studies have shown that reacting 4-hydroxycoumarin with various acid chlorides in pyridine (B92270) can yield the corresponding 3-acyl-4-hydroxycoumarin. acs.org The choice of base is critical; for instance, using piperidine (B6355638) as a catalyst in conjunction with acid chlorides can facilitate quantitative C-acylation. sciepub.com Another approach involves the initial O-acylation of 4-hydroxycoumarin, followed by a rearrangement to the C-acylated product. For example, heating 4-acyloxycoumarins can induce a rearrangement to form 3-acyl-4-hydroxycoumarins. nih.gov

| Acylating Agent | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Propionic Acid/Anhydride | Phosphorus Oxychloride | 3-Propionyl-4-hydroxycoumarin | nih.gov |

| Acid Chlorides | Pyridine | 3-Acyl-4-hydroxycoumarins | acs.org |

| Long-chain Acid Chlorides | Piperidine | 3-Acyl-4-hydroxycoumarins (Quantitative) | sciepub.com |

| Acid Anhydrides | Heat (Rearrangement) | 3-Acyl-4-hydroxycoumarins | nih.gov |

The Pechmann condensation is a cornerstone reaction for the synthesis of the 4-hydroxycoumarin precursor itself. wikipedia.orgnih.gov This method involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgarkat-usa.org The reaction proceeds through an initial transesterification, followed by an intramolecular ring closure and subsequent dehydration to form the coumarin ring system. wikipedia.orgslideshare.net

Various acid catalysts are employed, including sulfuric acid, phosphorus pentoxide, and trifluoroacetic acid. nih.gov The efficiency and outcome of the reaction are dependent on the specific nature of the phenol, the β-ketoester, and the catalyst used. arkat-usa.org While highly effective for many substituted coumarins, the synthesis of 4-hydroxycoumarin specifically can also be achieved by other means, such as the cyclization of O-acetyl derivatives of salicylic (B10762653) acid esters. ias.ac.in However, the Pechmann reaction remains one of the most versatile and widely used methods for accessing the fundamental coumarin skeleton required for producing this compound. arkat-usa.orgic.ac.uk

Advanced and Green Chemistry Approaches in Derivative Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic routes for coumarin derivatives. These advanced methodologies aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding), has emerged as a green alternative for coumarin synthesis. The Pechmann condensation has been successfully performed under solvent-free, mechanochemical conditions. samipubco.com This technique offers an eco-friendly pathway to coumarins and their annulated derivatives, providing easy access to the core structures without the need for bulk solvents. samipubco.com

The Knoevenagel condensation provides another major route to coumarins, typically involving the reaction of an o-hydroxyaryl aldehyde with an active methylene (B1212753) compound like malonic acid or its esters. tandfonline.comeurekaselect.comtandfonline.com To align with green chemistry principles, this reaction has been adapted to solid-phase and solvent-free conditions. tandfonline.com For example, the condensation of 2-hydroxybenzaldehydes with malonic acid can be carried out on a solid support like HZSM-5 zeolite under microwave irradiation without any solvent. tandfonline.com This approach not only simplifies the procedure and product purification but also significantly reduces environmental impact. tandfonline.comsapub.org

| Technique | Reaction | Key Features | Reference |

|---|---|---|---|

| Mechanochemistry | Pechmann Condensation | Solvent-free, grinding-induced reaction | samipubco.com |

| Solid-Phase Synthesis | Knoevenagel Condensation | Use of solid supports (e.g., zeolite), solvent-free | tandfonline.com |

| Microwave-Assisted | Pechmann & Knoevenagel | Rapid heating, reduced reaction times, often solvent-free | ic.ac.uknih.govnih.gov |

Microwave-assisted organic synthesis (MAOS) has been widely applied to the production of coumarin derivatives, offering substantial acceleration of reaction rates compared to conventional heating methods. nih.gov Both the Pechmann condensation and the Knoevenagel condensation have been successfully enhanced by microwave irradiation. tandfonline.comnih.gov

For the Pechmann reaction, phenols and β-ketoesters can be condensed under solvent-free conditions using catalysts like fly ash or FeF₃, with microwave heating drastically reducing reaction times from hours to minutes and often improving yields. nih.govderpharmachemica.com Similarly, the Knoevenagel condensation of salicylaldehydes with active methylene compounds is significantly faster under microwave irradiation, frequently in solvent-free systems or using green solvents like water or ethanol (B145695). ic.ac.uktandfonline.com These microwave-assisted routes provide a rapid, efficient, and environmentally conscious alternative for synthesizing the coumarin scaffold needed for derivatives like this compound. nih.govmdpi.com

Biogenic Nanoparticle-Catalyzed Reactions

A significant advancement in green chemistry is the use of biogenically synthesized nanoparticles as catalysts. nih.gov This method employs biological entities like plant extracts or microorganisms to produce metallic nanoparticles, offering an eco-friendly alternative to conventional physical and chemical synthesis routes. nih.govresearchgate.net These biogenic nanoparticles, such as those made from zinc oxide (ZnO), silver (Ag), or platinum (Pt), are of interest due to their unique catalytic properties, high surface area-to-volume ratio, and biocompatibility. researchgate.netresearchgate.net

In the context of coumarin synthesis, biogenic ZnO nanoparticles have been successfully used as catalysts. For instance, the synthesis of 3,3'-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives was effectively catalyzed by biogenic ZnO nanoparticles. researchgate.net The use of plant extracts, such as from Acacia caesia or Zingiber officinale, provides the reducing and capping agents necessary for the formation of the nanoparticles from their metallic precursors. nih.govresearchgate.net While direct catalysis for the synthesis of this compound using biogenic nanoparticles is not extensively documented, the successful application in synthesizing structurally related 4-hydroxycoumarin derivatives demonstrates the potential of this green catalytic approach. researchgate.netcore.ac.uk

Reaction Conditions and Optimization Strategies

The efficiency of synthesizing this compound is highly dependent on the careful optimization of reaction conditions. This includes the selection of an appropriate catalytic system, the reaction medium, and the fine-tuning of temperature and time parameters.

Catalytic Systems in Chromen-2-one Formation

The formation of the chromen-2-one ring is most commonly acid-catalyzed. While traditional methods employed strong mineral acids like sulfuric acid (H₂SO₄), contemporary research focuses on heterogeneous and recyclable catalysts to minimize environmental impact and simplify product purification. rsc.orgjetir.org

A variety of advanced catalytic systems have been explored for coumarin synthesis via Pechmann condensation and related reactions. These include:

Solid Acid Catalysts: Materials like tungstate (B81510) sulfuric acid, zirconia-based catalysts, and sulfosalicylic acid supported on magnetic nanoparticles have proven effective. rsc.org

Metal Oxide Nanoparticles: Ti(IV)-doped ZnO nanoparticles, particularly Zn₀.₉₂₅Ti₀.₀₇₅O, have shown high catalytic activity. nih.gov Tin(IV) oxide (SnO₂) nanoparticles are also effective, enabling reactions under mild conditions. nih.gov

Metal Salts: Lewis acids such as indium(III) chloride (InCl₃) and iron(III) chloride (FeCl₃·6H₂O) are used as efficient catalysts, often in solvent-free mechanochemical processes. researchgate.netresearchgate.netmdpi.com

Magnetic Nanocatalysts: Core-shell magnetic nanoparticles, such as Fe₃O₄@Au or those functionalized with sulfonic acid groups, offer excellent catalytic activity and the significant advantage of easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling. rsc.orgchemmethod.comnih.gov

Organocatalysts: Amino acids like L-proline and glutamic acid have been reported as environmentally friendly and effective catalysts for coumarin synthesis. orientjchem.orgrsc.org

The table below summarizes various catalytic systems used in the synthesis of coumarin derivatives.

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Pechmann Condensation | Heterogeneous, recyclable, high surface area | nih.gov |

| SnO₂ Nanoparticles | Pechmann Condensation | Heterogeneous, recyclable, works at room temperature | nih.gov |

| Fe₃O₄@Au Nanoparticles | Pechmann Condensation | Magnetic, recyclable, solvent-free conditions | chemmethod.com |

| InCl₃ | Pechmann Condensation | Effective Lewis acid, used in ball milling | researchgate.netmdpi.com |

| Glutamic Acid | Pechmann Condensation | Organocatalyst, green, solvent-free | orientjchem.org |

| Fe₃O₄@sulfosalicylic acid MNPs | Pechmann Condensation | Solid acid catalyst, magnetic, recyclable | rsc.org |

Solvent Selection and Reaction Environment Influence

The choice of solvent or the decision to proceed under solvent-free conditions profoundly impacts reaction rates, yields, and environmental footprint. A significant trend in modern coumarin synthesis is the move towards solvent-free reactions. orientjchem.orgorganic-chemistry.org These conditions often lead to waste minimization, simpler operational procedures, and easier product work-up. organic-chemistry.org

Solvent-free synthesis is frequently paired with alternative energy sources like microwave irradiation or ultrasound, or with mechanochemical methods like ball milling. rsc.orgmdpi.comnih.gov These high-energy conditions can accelerate reaction rates dramatically compared to conventional heating. nih.gov

When solvents are used, their properties are chosen to optimize the reaction. For example, in the synthesis of certain coumarin derivatives, ethanol was found to be a suitable medium for reactions catalyzed by SnO₂ nanoparticles at room temperature or FeCl₃ at 70°C. nih.govnih.gov However, studies comparing various solvents like dichloromethane (B109758) (DCM), toluene, and dimethylformamide (DMF) for specific catalytic systems often conclude that solvent-free conditions provide the best results in terms of yield and reaction time. rsc.orgnih.gov

Temperature and Time Parameter Optimization in Synthesis

Optimizing temperature and reaction time is critical for maximizing product yield while minimizing side-product formation and energy consumption. The ideal parameters are highly dependent on the specific substrates, catalyst, and reaction environment.

High-Temperature Reactions: Many solvent-free syntheses require elevated temperatures to proceed efficiently. For instance, temperatures ranging from 80°C to 180°C are common, depending on the catalyst's nature. nih.govjsynthchem.com The use of a ZnFe₂O₄ nanoparticle catalyst required 80°C, while a DABCO-catalyzed reaction was optimized at 180°C. nih.govjsynthchem.com Fe₃O₄@Au and glutamic acid catalysts have been used at 130°C and 110°C, respectively. chemmethod.comorientjchem.org

Mild Condition Reactions: The development of highly active catalysts has enabled some syntheses to be performed under much milder conditions. A notable example is the use of SnO₂ nanoparticles, which catalyze the Pechmann condensation in ethanol at room temperature. nih.gov Similarly, mechanochemical activation via ball milling with an InCl₃ catalyst allows for reactions to occur at room temperature. mdpi.com

Reaction Time: Reaction times can vary from as little as 15 minutes, as seen with glutamic acid at 110°C, to several hours. orientjchem.org The use of microwave irradiation or highly efficient nanocatalysts can significantly shorten the required time compared to classical procedures. rsc.orgorganic-chemistry.org

The following table provides examples of optimized temperature and time parameters for different synthetic protocols for coumarin derivatives.

| Catalyst/Method | Optimal Temperature | Reaction Time | Reference |

|---|---|---|---|

| Zn₀.₉₂₅Ti₀.₀₇₅O NPs (Solvent-free) | 110 °C | Not specified | rsc.orgnih.gov |

| Fe₃O₄@Boehmite-NH₂-CoII (Solvent-free) | 90 °C | Not specified | nih.gov |

| Glutamic Acid (Solvent-free) | 110 °C | 15 min | orientjchem.org |

| SnO₂ Nanoparticles (in Ethanol) | Room Temperature | Not specified | nih.gov |

| InCl₃ (Ball Mill, Solvent-free) | Room Temperature | Short reaction times | mdpi.com |

| Fe₃O₄@Au NPs (Solvent-free) | 130 °C | Not specified | chemmethod.com |

Chemical Transformations and Derivatization Strategies

Functional Group Reactivity at the Chromen-2-one Core

The chromen-2-one (or coumarin) nucleus, particularly when substituted with a 4-hydroxyl group, exhibits distinct reactivity patterns. The interplay between the phenolic hydroxyl group and the α,β-unsaturated lactone system governs its behavior in various chemical reactions.

The benzene (B151609) ring of the coumarin (B35378) system can undergo electrophilic substitution. The position of these substitutions is directed by the existing substituents. For instance, nitration of 4-hydroxycoumarin (B602359) derivatives can be achieved using different reagents. Reaction with nitrogen oxide and oxygen in dichloromethane (B109758) or with a solution of sodium nitrite (B80452) and sulfuric acid at 0 °C can lead to the formation of nitro derivatives, such as 4-hydroxy-6-nitro-2H-chromen-2-one. arabjchem.org Another method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) on montmorillonite (B579905) K-10 clay under microwave irradiation for a solvent-free regioselective nitration. arabjchem.org

The 4-hydroxy group of the coumarin core is a key site for nucleophilic substitution. This hydroxyl group can be displaced by various nucleophiles, often after activation. For example, benzylation and propargylation of 4-hydroxycoumarin can be catalyzed by an Ir-Sn bimetallic catalyst. clockss.org This reaction involves the nucleophilic attack of the 4-hydroxycoumarin on propargylic alcohols. clockss.org Similarly, direct arylation of 4-hydroxycoumarins with arylboronic acids can be achieved through a palladium-catalyzed C-OH bond activation to yield 4-arylcoumarins. clockss.org Direct sulfanylation with thiols is also possible via C-OH bond activation in the presence of triethylamine. clockss.org These substitutions significantly alter the steric and electronic properties of the molecule, which can influence its biological activity and physical characteristics.

The chromen-2-one skeleton can participate in both oxidation and reduction reactions. The reaction of 4-hydroxycoumarin with hydroxyl radicals, a process relevant in advanced oxidative processes for environmental remediation, has been studied. rsc.org These radical reactions can lead to a variety of oxidized products. rsc.org Conversely, the double bond in the pyrone ring can be a target for reduction. For instance, reduction of the C3-C4 double bond in related coumarin derivatives can be achieved using various reducing agents. A study on 3-acyl-4-hydroxycoumarins mentions a reduction reaction using acetic acid and hydrochloric acid. researchgate.net

Derivatization at the 3-Position: Propionyl Group Modification and Beyond

The propionyl group at the 3-position of 4-Hydroxy-3-propionyl-2H-chromen-2-one is a versatile handle for further derivatization, enabling the synthesis of a wide array of new compounds.

The 4-hydroxycoumarin system can act as a Michael donor in conjugate addition reactions. wikipedia.orgorganic-chemistry.org An efficient Michael addition of 4-hydroxycoumarins to α,β-unsaturated 2-acyl imidazoles has been developed using Ni(OTf)₂ as a Lewis acid catalyst. thieme-connect.com This reaction proceeds under mild conditions to afford 4-hydroxycoumarin derivatives in excellent yields. thieme-connect.com While the specific use of this compound as the Michael donor in this exact reaction is not detailed, the general reactivity of 4-hydroxycoumarins suggests its potential to participate in similar 1,4-additions.

Table 1: Michael Addition of 4-Hydroxycoumarins

| Michael Acceptor | Catalyst | Product Type | Yield (%) | Reference |

|---|

The carbonyl group of the 3-propionyl substituent is a prime site for condensation reactions, particularly with primary amines, to form iminone (Schiff base) derivatives. The condensation of 3-acetyl-4-hydroxycoumarin with various amines to produce imine derivatives has been reported, and this can be extended to the 3-propionyl analogue. nih.govnih.govnih.gov These reactions are often carried out in a suitable solvent like methanol (B129727) or under microwave irradiation, which can improve yields and reduce reaction times. nih.govnih.gov The resulting iminones exist in equilibrium with their enamine tautomers, and the predominant form can depend on the solvent and other conditions. nih.gov

Table 2: Synthesis of Iminone Derivatives from 3-Acyl-4-hydroxycoumarins

| Amine Reactant | Product | Method | Yield (%) | Reference |

|---|---|---|---|---|

| Butylamine (B146782) | N-Butyl-1-(4-hydroxy-2-oxo-2H-chromen-3-yl)propan-1-imine | Condensation | Not specified | nih.gov |

| meta-Hydroxyaniline | 3-(1-((3-Hydroxyphenyl)amino)ethylidene)chroman-2,4-dione | Condensation in dry methanol | 89 | nih.gov |

Cycloaddition Reactions and Heterocycle Annulation

The 4-hydroxy-3-acylcoumarin framework is a valuable precursor for synthesizing fused heterocyclic systems through cycloaddition and annulation reactions. One notable transformation involves the reaction of 3-acyl-4-hydroxycoumarins with hydroxylamine, which leads to the formation of nih.govBenzopyrano[3,4-d]isoxazol-4-ones. This process demonstrates the reactivity of the acyl group and the adjacent enolic hydroxyl, facilitating the construction of a new isoxazole (B147169) ring fused to the coumarin backbone.

Furthermore, the Knoevenagel condensation adducts derived from 4-hydroxycoumarin can participate in tandem Knoevenagel-hetero-Diels-Alder cycloaddition reactions. For instance, reacting in-situ generated 3-arylidene-2,4-chromanediones with an appropriate dienophile can yield complex polycyclic structures. Another significant strategy involves the imidazole-catalyzed multicomponent reaction of 4-hydroxycoumarin with aldehydes and 2-bromoacetophenone (B140003) derivatives, which results in the formation of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins, demonstrating an efficient method for heterocycle annulation. nih.gov

Structural Elaboration via Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules from simple precursors in a single step, adhering to principles of atom economy and green chemistry. The 4-hydroxycoumarin scaffold is an excellent substrate for such reactions.

A prime example is the one-pot, three-component reaction between 4-hydroxycoumarin, various aldehydes, and another active methylene (B1212753) compound or nucleophile to generate structurally diverse derivatives. For instance, the reaction of 4-hydroxycoumarin, an aldehyde, and malononitrile (B47326) can lead to the formation of pyrano[3,2-c]coumarin derivatives. urfu.ru Similarly, using 4-aminocoumarin, aldehydes, and 6-methyl-2H-pyran-2,4(3H)-dione in a copper(II) acetate-catalyzed MCR in water yields novel chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives. chesci.com The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, also represents a powerful tool for creating peptide-like structures appended to the coumarin core, although direct examples with this compound are less common. srce.hr These MCRs highlight the utility of the coumarin core in generating molecular complexity rapidly.

Synthesis of Polycyclic and Hybrid Chromen-2-one Systems

The this compound scaffold serves as a foundational unit for building larger, more complex polycyclic and hybrid molecular systems. These strategies involve forming dimers or conjugating the coumarin moiety with other pharmacologically relevant structures like chalcones, amino acids, and imidazoles.

Biscoumarins, which are essentially dimer derivatives, are a significant class of compounds synthesized from 4-hydroxycoumarin. The most common method for their synthesis involves the condensation of two equivalents of 4-hydroxycoumarin with one equivalent of an aldehyde. researchgate.netresearchgate.netdntb.gov.ua This reaction is typically catalyzed by an acid or base and proceeds via a domino Knoevenagel–Michael condensation mechanism. dntb.gov.ua A variety of catalysts, including molecular iodine, researchgate.net and heterogeneous catalysts like EPZ-10, researchgate.net have been employed to facilitate this transformation under environmentally benign conditions, such as simple grinding at room temperature or using ultrasound irradiation. researchgate.netresearchgate.net The resulting products, often referred to as α,α'-benzylidene bis(4-hydroxycoumarin) derivatives when aromatic aldehydes are used, feature two coumarin units linked by a single carbon bridge. dntb.gov.ua

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| 4-Hydroxycoumarin, Aromatic Aldehydes | EPZ-10 Clay / Grinding | Bis(4-hydroxycoumarin) Derivatives | researchgate.net |

| 4-Hydroxycoumarin, Aldehydes | Molecular Iodine / Ultrasound | Biscoumarins | researchgate.net |

| 4-Hydroxycoumarin, Aromatic Aldehydes | Carbon-SO3H / H2O:EtOH | α,α'-Benzylidene bis(4-hydroxycoumarin) | dntb.gov.ua |

The synthesis of chalcone-coumarin conjugates typically involves the Claisen-Schmidt condensation of a 3-acylcoumarin, such as 3-acetyl-4-hydroxycoumarin (a close analog of the title compound), with various substituted aromatic aldehydes. researchgate.netresearchgate.net This base-catalyzed reaction forms a propenone bridge connecting the coumarin and aryl moieties. researchgate.net The resulting hybrid molecules combine the structural features of both coumarins and chalcones. researchgate.netnih.gov The reaction conditions can be modified, for instance, by using a borate (B1201080) complex of the acyl(hydroxy)coumarin, to achieve the desired condensation. researchgate.net These synthetic strategies allow for the creation of a large library of hybrid compounds by varying the substituents on the aromatic aldehyde. researchgate.net

The conjugation of amino acids or imidazole (B134444) moieties to the coumarin scaffold is a common strategy to create derivatives with enhanced properties.

Amino Acid Conjugates: Coumarin-amino acid conjugates are typically synthesized by forming an amide bond between a coumarin carboxylic acid and an amino acid ester. urfu.ru For 3-acyl-4-hydroxycoumarins, a different approach is often used. For example, imino derivatives can be formed by reacting 3-acetyl-4-hydroxycoumene-2-one with amines, which are then reduced using reagents like sodium borohydride (B1222165) to yield the corresponding amino derivatives. These can be further elaborated into various amino acid conjugates. This approach allows for the introduction of the diverse functionalities present in natural and synthetic amino acids. researchgate.net

Imidazole Conjugates: Imidazole-coumarin hybrids can be synthesized through several routes. A common method involves the coupling of a 3-(chloromethyl)coumarin with a substituted imidazole thiol, such as 1H-imidazole-2-thiol, often in the presence of a base, to form a thiomethylene (-SCH2-) linkage. nih.gov Another approach involves the multi-component synthesis of functionalized dihydrofuro[3,2-c]coumarins using imidazole as a catalyst, which incorporates the imidazole moiety into the final structure's synthesis history, if not its final form. nih.gov Furthermore, coumarin-benzimidazole hybrids can be prepared, for example, by synthesizing 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one derivatives. dntb.gov.ua

| Conjugate Type | Synthetic Strategy | Key Reagents | Reference(s) |

| Amino Acid | Amide coupling or reduction of imines | Coumarin-3-carboxylic acid, Amino acid esters, NaBH4 | urfu.ru |

| Imidazole | Thioether linkage | 3-(Chloromethyl)coumarin, Imidazole-2-thiol | nih.gov |

A notable, though less common, derivatization strategy involves the use of the 4-hydroxycoumarin anion as a nucleophile to attack and open activated aziridine (B145994) rings. nih.gov This reaction provides a novel route to amidoethylated coumarin derivatives. The process begins with the deprotonation of 4-hydroxycoumarin using a base like sodium methoxide (B1231860) (NaOCH3) or potassium carbonate (K2CO3). nih.gov The resulting coumarin anion then performs a nucleophilic attack on an N-acyl or N-sulfonyl activated aziridine. nih.govresearchgate.net This attack can occur at either of the two carbon atoms of the aziridine ring, leading to the formation of two regioisomeric products. nih.gov This reaction effectively introduces a β-aminoethyl side chain onto the 4-oxygen of the coumarin core, providing access to a unique class of derivatives. nih.govresearchgate.net

Biological Activity Profiles and Mechanistic Elucidation Preclinical Research

Enzyme Inhibition Mechanisms (In Vitro and In Vivo Preclinical Models)

Current research does not provide significant evidence for the direct inhibitory action of 4-Hydroxy-3-propionyl-2H-chromen-2-one against several key enzymatic targets.

Inhibition of Topoisomerase II

There is no available scientific literature to suggest that this compound is an inhibitor of Topoisomerase II.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

No studies have been identified that demonstrate the inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Modulation of Myosin ATPase Activity and Muscle Contractility (e.g., Skeletal Myosin II)

While this compound itself has not been extensively studied for its direct effects on myosin ATPase, it serves as a crucial intermediate in the synthesis of known skeletal myosin II inhibitors. Specifically, it is a precursor to compounds like 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC), which has been identified as an inhibitor of myosin II. proquest.comnih.gov The research on BHC and its analogues suggests that the 4-hydroxycoumarin (B602359) scaffold, of which this compound is a member, is a viable starting point for developing modulators of myosin activity. nih.gov However, the direct activity of the parent propionyl compound remains to be elucidated.

Human Carbonic Anhydrase (hCA) Inhibition, with Emphasis on Tumor-Associated Isoforms (IX and XII)

There is a lack of available data on the inhibitory effects of this compound on human carbonic anhydrase isoforms, including the tumor-associated isoforms IX and XII.

Aromatase (CYP19A1) Gene Expression Modulation

Scientific literature does not currently contain findings related to the modulation of aromatase (CYP19A1) gene expression by this compound.

Cellular Pathway Modulation and Signaling Research

Consistent with the lack of specific enzyme inhibition data, there is no significant research available detailing the modulation of cellular pathways or signaling cascades by this compound. The scientific focus has remained on its utility as a synthetic building block rather than as a direct modulator of cellular function.

Antimicrobial Activity Investigations (In Vitro and Ex Vivo)

Antimycobacterial Activity

Derivatives of 4-hydroxy-2H-chromen-2-one have been synthesized and evaluated for their biological activities. In a study involving twenty synthesized homologues, six demonstrated activity against bacterial strains. The structural integrity of these compounds was confirmed using various spectroscopic methods. journalcra.com

Antioxidant Capacity Research

The antioxidant potential of 4-hydroxycoumarin derivatives has been a significant area of research. nih.govresearchgate.net Studies have shown that the 4-hydroxy group is crucial for the antioxidant activity, enabling the compound to effectively reduce chain reaction processes. nih.gov The coumarin (B35378) C-3 scaffold also contributes to this activity by acting as a good scavenger of hydroxyl radicals and as a metal chelator. nih.gov

The antioxidant capacity of these derivatives has been evaluated using various in vitro assays, including total antioxidant capacity, 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging, hydroxyl radical scavenging, and inhibition of lipid peroxidation. nih.gov The results from these studies indicate that certain derivatives exhibit high activity, particularly in radical scavenging. nih.gov The structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies have been employed to further understand and predict the antioxidant potential of these compounds, aiding in the design of novel coumarin-based antioxidants. nih.gov

The mechanism of antioxidant action for some derivatives is believed to involve a fast electron transfer process. researchgate.net The presence of hydroxyl groups on the benzene (B151609) ring of the coumarin structure significantly influences the antioxidant capacity, with a greater number of hydroxyl groups correlating with higher activity. nih.gov The addition of a carboxyl group has also been shown to strongly enhance antioxidant properties. nih.gov

Table 1: Antioxidant Activity of 4-Hydroxycoumarin Derivatives

| Assay | Observed Activity | Key Structural Features | Reference |

|---|---|---|---|

| Total Antioxidant Capacity (TAC) | Ranged from 26.76 – 742.67 μg/mL ascorbic acid equivalents. | 4-hydroxy group and C-3 carbonyl/carboxyl scaffolds. | nih.gov |

| DPPH Radical Scavenging | Certain derivatives showed high scavenging activity. | Presence of hydroxyl groups on the benzene ring. | nih.govnih.gov |

| Hydroxyl Radical Scavenging | Good scavenging activity noted. | Coumarin C-3 scaffold. | nih.gov |

| Inhibition of Lipid Peroxidation | Demonstrated inhibitory effects. | 4-hydroxy group. | nih.gov |

| Metal Chelating Activity | Contributes to overall antioxidant potential. | Coumarin C-3 scaffold. | nih.gov |

Other Investigated Biological Activities in Preclinical Contexts

The anti-inflammatory properties of 4-hydroxycoumarin derivatives have been noted in preclinical research. nih.gov Oxidized lipids, which share structural similarities with certain coumarin derivatives, have been shown to possess dual pro- and anti-inflammatory activities depending on their concentration. nih.gov At low concentrations, these lipids can trigger an anti-inflammatory response by activating the nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn inhibits the pro-inflammatory nuclear factor κB (NF-κB) pathway. nih.gov This suggests a potential mechanism by which 4-hydroxycoumarin derivatives might exert their anti-inflammatory effects.

The anticoagulant activity of 4-hydroxycoumarin derivatives is a well-established area of study. nih.govhu.edu.jo These compounds are known to function as vitamin K antagonists, targeting the vitamin K 2,3-epoxide reductase enzyme in liver microsomes. nih.gov This inhibition disrupts the vitamin K cycle, leading to a decrease in the synthesis of vitamin K-dependent clotting factors and thus producing an anticoagulant effect.

In vivo studies in animal models have been conducted to evaluate the anticoagulant potential of synthesized 4-hydroxycoumarin derivatives. hu.edu.jonih.gov Prothrombin time (PT) is a key parameter measured in these studies to assess the degree of anticoagulation. hu.edu.jo Some synthetic derivatives have demonstrated more potent anticoagulant activity than the commonly used drug, warfarin. hu.edu.jo Molecular docking studies have been utilized to investigate the interaction of these compounds with the active site of the vitamin K epoxide reductase complex subunit 1 (VKORC1), providing insights into their mechanism of action at a molecular level. nih.gov

Table 2: Preclinical Anticoagulant Research Findings

| Study Type | Key Findings | Methodology | Reference |

|---|---|---|---|

| In vivo animal study | Some synthetic derivatives showed higher anticoagulant activity (increased PT) than warfarin. | Measurement of prothrombin time (PT) in male mice. | hu.edu.jo |

| In vivo animal study | Two synthesized derivatives exhibited remarkable anticoagulant activity. | Intraperitoneal application to adult male Wistar rats and measurement of PT. | nih.gov |

| Molecular Docking | Suggested a non-covalent mode of action involving interaction with the active site of VKORC1. | Computational modeling to predict binding conformations. | nih.gov |

The investigation of antiplatelet mechanisms is a crucial aspect of developing new antithrombotic therapies. researchgate.net Antiplatelet agents work through various mechanisms to inhibit platelet activation and aggregation, which are key events in thrombus formation. nih.gov Common mechanisms include the inhibition of cyclooxygenase (COX) enzymes, blockade of P2Y12 receptors, and inhibition of glycoprotein (B1211001) IIb/IIIa receptors. nih.gov While specific preclinical studies on the antiplatelet mechanisms of "this compound" are not detailed in the provided context, the broader class of coumarin derivatives has been a source of compounds with antithrombotic potential.

The antiviral potential of 4-hydroxycoumarin derivatives has been recognized. nih.gov While specific studies on "this compound" are not available, the development of prodrugs for antiherpesvirus agents provides a relevant context for how such compounds could be modified to enhance their therapeutic properties. nih.gov For instance, prodrugs of the antiherpesvirus agent 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine were synthesized to improve gastrointestinal absorption. nih.gov This approach of creating prodrugs could potentially be applied to enhance the delivery and efficacy of antiviral coumarin derivatives.

Structure Activity Relationship Sar Studies

Impact of Substituents on Chromen-2-one Core Activity

The core of 2H-chromen-2-one serves as a versatile scaffold in drug design, with its biological activities being highly dependent on the nature of its substituents. nih.gov The strategic placement of different functional groups allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its bioactivity.

Influence of the Propionyl Group at Position 3

Substituents at the C3 position of the coumarin (B35378) ring play a pivotal role in defining the molecule's biological function. For instance, in studies on 7,8-dihydroxy-4-methylcoumarins, the presence of alkyl groups at the C3 position was found to be a significant determinant of their anticancer activity. nih.gov Specifically, derivatives bearing an n-decyl chain at this position exhibited the most potent cytotoxic effects against various cancer cell lines. nih.gov

While direct studies on the 3-propionyl group are specific, research on related acyl groups, such as the cinnamoyl group, provides valuable insights. A series of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones were synthesized and evaluated for their antiplasmodial activity. researchgate.net The results indicated that substitutions on the phenyl ring of the cinnamoyl moiety significantly impacted the antimalarial potency. researchgate.net This underscores the importance of the substituent at position 3 in modulating the biological effects of the 4-hydroxycoumarin (B602359) scaffold. The well-known anticoagulant, Warfarin, is a prominent example of a 4-hydroxycoumarin derivative with a crucial substituent at the 3-position that dictates its activity. acs.orgwikipedia.org

Effects of Hydroxyl Group Position (e.g., 7-position) on Biological Activities

The position and number of hydroxyl (-OH) groups on the chromen-2-one framework are critical for biological activity. nih.gov The hydroxyl group's ability to form hydrogen bonds can significantly influence the molecule's interaction with enzyme active sites. nih.gov For example, studies have shown that the presence of hydroxyl groups on the B and C rings of flavonoids (which share structural similarities with coumarins) is pivotal for their hypoglycemic activity. nih.gov

Specifically for coumarins, 7-hydroxycoumarin has demonstrated notable antibacterial activity. researchgate.net Research comparing 4-, 6-, and 7-hydroxycoumarins has further highlighted that O-substitutions are essential for antifungal activity. mdpi.com The introduction of a hydroxyl group can lower the affinity for certain receptors by affecting the molecule's hydrophobic character, but it can also be crucial for specific binding interactions. nih.gov For instance, in flavonoid derivatives, hydroxyl groups on the B ring can form intermolecular hydrogen bonds with amino acid residues like Asp214 and Gln350 in the active site of α-glucosidase. nih.gov

| Compound | Hydroxyl Position | Observed Biological Activity | Reference |

|---|---|---|---|

| 7-Hydroxycoumarin | 7-position | Strong antibacterial activity | researchgate.net |

| Polyhydroxylated 3-arylcoumarins | Multiple | Potent antioxidant activity | researchgate.net |

| 7,8-dihydroxy-4-methylcoumarins | 7 & 8-positions | Anticancer activity | nih.gov |

| Flavonoid derivatives | B and C rings | Key for α-glucosidase inhibition | nih.gov |

Role of Halogenation (e.g., Chlorine as a Bioisostere)

The introduction of halogen atoms into the coumarin structure is a widely used strategy to enhance biological activity. Halogenation can improve the lipophilic properties of a molecule, which may lead to increased penetration of lipid membranes. nih.govtaylorandfrancis.com This modification has been successfully applied to various classes of therapeutic agents, including antibiotics and antineoplastic agents. nih.gov

In the context of 4-hydroxycoumarin derivatives, halogenation has shown significant effects. For example, the presence of a chlorine atom at the para-position of a phenyl substituent was found to result in potent anticoagulant activity, superior to that of nitro or other halogen substituents at the same position. mdpi.com In other studies, a coumarin derivative containing bromine (6-bromo-4-bromomethyl-7-hydroxycoumarin) exhibited reasonable cytotoxic activities. nih.gov Furthermore, a series of 6,8-dihalogenated coumarin derivatives were investigated as antiproliferative compounds, with 6,8-dibromo and 6,8-diiodo derivatives showing the most promising effects against thyroid cancer cells. nih.gov

| Compound Class | Halogen | Key Finding | Reference |

|---|---|---|---|

| 4-Hydroxycoumarin derivatives | Chlorine | Potent anticoagulant activity when at the para-position of a phenyl ring. | mdpi.com |

| 4-Methylcoumarin (B1582148) derivatives | Bromine | A bromo-substituted derivative showed reasonable cytotoxic activity. | nih.gov |

| 6,8-Dihalogenated coumarins | Bromine, Iodine | Exhibited significant antiproliferative effects in thyroid cancer cells. | nih.gov |

| Chromene derivatives | Chlorine, Fluorine | Synthesized for evaluation of antimicrobial activity. | mdpi.com |

Significance of Nitro Group Substitution

The nitro group (-NO₂) is a potent electron-withdrawing group that can significantly alter a molecule's electronic properties and, consequently, its biological activity. nih.gov Its presence can deactivate an aromatic ring through resonance, which can influence interactions with nucleophilic sites in proteins. nih.gov

In SAR studies of coumarins, the nitro group has been shown to be a critical substituent. For instance, the presence of electron-withdrawing groups like the nitro group was found to favor the antifungal activity of certain coumarin derivatives. mdpi.com In another study focused on antimalarial agents, a 3-cinnamoyl-4-hydroxy-2H-chromen-2-one derivative featuring a nitro group on the phenyl ring (4-hydroxy-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one) displayed the highest inhibitory potency against both chloroquine-sensitive and resistant strains of malaria. researchgate.net However, the effect of nitro substitution can be context-dependent; in some 4-hydroxycoumarin derivatives designed as anticoagulants, a chlorine substituent was found to be more effective than a nitro group. mdpi.com The nitro group's ability to accept electrons is central to the mechanism of action for many nitro-containing drugs. nih.gov

Effects of Alkyl and Aryl Substitutions

Studies on 4-methylcoumarin derivatives revealed that the nature of alkyl groups at the C3 position significantly impacts anticancer efficacy. nih.gov Specifically, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) that possessed alkyl groups at this position were the most effective subgroup, with the potency increasing with the length of the alkyl chain. nih.gov

In a different series of compounds based on a 2,2-dimethyl-2H-chromene structure, the substitution of various aryl and alkyl groups was explored to develop inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway. nih.govnih.gov It was found that a 3,4-dimethoxybenzenesulfonyl group (an aryl substituent) was particularly effective in inhibiting reporter gene activity. nih.gov These findings highlight that both alkyl and aryl substitutions are powerful tools for optimizing the biological activity of chromene-based compounds.

Structural Features Dictating Specific Receptor/Enzyme Binding

The specific binding of coumarin derivatives to receptors or enzymes is governed by a precise arrangement of structural features that facilitate non-covalent interactions within the binding pocket. Molecular modeling and docking studies have been instrumental in elucidating these interactions.

For example, docking studies of certain coumarin complexes have suggested that they can interact effectively with tyrosine kinase receptors. nih.gov Similarly, investigations into chromone (B188151) derivatives as inhibitors of the breast cancer resistance protein (ABCG2) identified that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole moiety were crucial for both inhibiting drug efflux and ATPase activity. nih.gov Methylation of a central amide nitrogen in these molecules drastically reduced their affinity for the protein, highlighting the critical role of this specific structural element. nih.gov

Docking experiments with other chromene derivatives targeting carbonic anhydrase (CA) isoforms have shown how the chromene ring can orient itself towards the zinc ion in the enzyme's active site. nih.gov The binding mode can also involve the hydrolyzed, open-ring form of the coumarin (a 2-hydroxycinnamic acid), which can then interact with the enzyme. nih.gov Furthermore, the hydroxyl groups on the coumarin scaffold are known to form key hydrogen bonds with amino acid residues in the active sites of enzymes like α-glucosidase, which is a critical factor for inhibitory activity. nih.gov

Pharmacophore Identification and Characterization

A pharmacophore model for this class of compounds has been proposed, particularly in the context of myosin II inhibition. nih.gov The essential features required for activity include:

An Aromatic Core : The coumarin ring system serves as the primary scaffold, providing a rigid structure for the precise orientation of other functional groups.

A Hydrogen-Bonding Element : The 4-hydroxyl group is critical for forming hydrogen bonds with the target protein. It can act as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity.

A Hydrophobic Side Chain : The 3-propionyl group occupies a hydrophobic pocket within the binding site of the target protein. nih.gov

The combination of the planar aromatic system, the hydrogen-bonding hydroxyl group, and the hydrophobic acyl chain constitutes the fundamental pharmacophore responsible for the molecule's biological interactions.

Comparison of Activity with Analogues and Known Inhibitors

The activity of 4-Hydroxy-3-propionyl-2H-chromen-2-one has been evaluated in the context of its structural analogues, primarily by modifying the length of the 3-acyl chain. nih.gov Studies on myosin II inhibition have used the acetyl and butanoyl derivatives as points of comparison.

Further modifications to the propionyl group, such as the formation of Schiff bases (imines), have been explored to create a library of analogues. For instance, the condensation of 3-acetyl-4-hydroxycoumarin with butylamine (B146782) yields 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC), a compound that was found to inhibit myosin II. nih.govproquest.com A series of these imine analogues were synthesized with various N-substituents to probe the structure-activity relationship further. The N-benzyl analogue of BHC showed promising inhibitory activity. nih.gov

The inhibitory trends for this class of coumarin derivatives suggest that longer linear alkyl and certain aromatic imino tails are favored for activity against skeletal myosin II. proquest.com

Table 1: Comparison of 3-Acyl-4-hydroxycoumarin Analogues

| Compound Name | Structure of 3-Substituent | Key Role in SAR Studies |

|---|---|---|

| 3-Acetyl-4-hydroxycoumarin | -COCH₃ | Precursor for synthesizing more complex imine analogues like BHC. nih.gov |

| This compound | -COCH₂CH₃ | Analogue used to study the effect of acyl chain length on activity. nih.gov |

| 3-Butanoyl-4-hydroxycoumarin | -CO(CH₂)₂CH₃ | Analogue used to study the effect of acyl chain length on activity. nih.gov |

| 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC) | -C(=N-(CH₂)₃CH₃)CH₃ | A lead compound derived from the acetyl analogue, showing inhibitory activity against myosin II. nih.gov |

This table is generated based on data from cited research to illustrate the structural variations used in SAR studies.

Conformational Analysis and Flexibility in Biological Interactions

The way this compound and its analogues bind to target proteins is governed by their three-dimensional shape and structural flexibility. The coumarin scaffold itself is largely planar, but the 3-propionyl side chain possesses rotational freedom, allowing it to adopt different conformations to fit within a protein's binding pocket.

In silico analysis and competitive assays suggest that these coumarin-based inhibitors likely bind in the same pocket as other known inhibitors of the same target, such as blebbistatin in the case of myosin II. nih.govproquest.com This binding is a dynamic process. For example, a significant increase in fluorescence is observed when certain myosin inhibitors bind to the myosin head domain in the presence of ATP, which indicates a specific conformational change or interaction upon binding. nih.gov This suggests that the flexibility of the inhibitor and the protein partner are crucial for establishing the most stable and effective binding orientation, ultimately leading to the modulation of the protein's function.

Computational and Theoretical Chemistry Studies

Quantum Chemical Computations

Quantum chemical computations are fundamental in predicting the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely used to predict molecular geometries, energies, and reactivity indices. For the broader class of 3-acyl-4-hydroxycoumarins and their derivatives, DFT calculations have been instrumental.

Studies on related 3-aryl-4-hydroxycoumarin derivatives have utilized DFT at the B3LYP/6-31G(d,p) level of theory to calculate properties like ionization potential and bond dissociation enthalpy (BDE) to predict their antioxidant activity. opensciencepublications.comopensciencepublications.comresearchgate.net These studies analyze how different substituents on the coumarin (B35378) ring affect the electronic properties and, consequently, the molecule's ability to scavenge free radicals. opensciencepublications.comopensciencepublications.com For instance, the introduction of electron-donating groups on the 3-phenyl ring was found to decrease the O-H bond dissociation energy, suggesting enhanced antioxidant potential. opensciencepublications.comopensciencepublications.com Similar computational approaches could be applied to 4-Hydroxy-3-propionyl-2H-chromen-2-one to understand its electronic distribution and predict its chemical reactivity. However, specific DFT studies detailing the electronic structure and reactivity of this compound are not available in the surveyed literature.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with specific orbitals having distinct energy levels and spatial distributions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.

For derivatives of the related 3-acetyl-4-hydroxy-2H-chromen-2-one, computational studies have calculated HOMO and LUMO energies to understand their electronic and photophysical properties. nih.govmdpi.com Natural Bond Orbital (NBO) analysis is another technique used in conjunction with MO calculations to understand charge distribution and intramolecular interactions, such as hydrogen bonding. nih.gov While these methods are powerful for characterizing coumarin derivatives, specific molecular orbital calculations and analyses of the orbital spatial characteristics for this compound have not been reported in the available scientific literature.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure of molecules and their dynamic behavior, including interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug.

While docking studies on this compound itself were not found, research has been conducted on its Schiff base derivatives, specifically in the context of myosin II inhibition. nih.govnih.gov In these studies, analogues derived from this compound were docked into the binding site of myosin II. The results suggested that these derivatives likely bind in the same pocket as blebbistatin, a well-known myosin II inhibitor. nih.gov This indicates that the 4-hydroxy-3-acylcoumarin scaffold serves as a viable pharmacophore for targeting this protein.

Table 1: Investigated Compounds in Myosin II Inhibition Studies

| Compound ID (in study) | Structure Description | Role in Study |

| 5a | This compound | Precursor for Schiff base analogues |

| BHC | 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one | Lead compound for inhibition studies |

| Analogues | Schiff base derivatives of compound 5a and others | Subject of molecular docking and SAR |

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking, providing insights into the flexibility of the binding site and the persistence of key interactions.

There is no information available in the searched scientific literature regarding molecular dynamics simulations being performed on complexes involving this compound.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point.

For related coumarin derivatives, such as the imine/enamine derivatives of 3-acetyl-4-hydroxy-2H-chromen-2-one, conformational and geometrical aspects have been investigated using DFT methods to determine the most stable tautomeric and conformational forms. nih.gov Geometry optimization of various 4-hydroxy-chromene-2-one derivatives has also been performed using methods like PM3, PM5, and Minimize Energy to calculate molecular descriptors. nih.gov However, a specific conformational analysis and energy minimization study for this compound is not documented in the reviewed literature.

In Silico Property Predictions for Research Lead Optimization

Computational modeling serves as a critical tool in the early stages of drug discovery and materials science. By simulating molecular properties, researchers can prioritize synthesized compounds, predict their biological or chemical activity, and guide further experimental work. For this compound, these predictions focus on its electronic and structural characteristics.

Electron Density Distribution and Electrostatic Potential Mapping

The electron density distribution within a molecule is fundamental to its chemical nature, dictating regions of high and low electron probability. This distribution is often visualized through Molecular Electrostatic Potential (MEP) maps, which are invaluable for predicting how a molecule will interact with other chemical species. lupinepublishers.comnih.gov

In this compound, the electron density is significantly influenced by the presence of multiple electronegative oxygen atoms in the coumarin core and the propionyl group. The MEP map reveals distinct regions of electrostatic potential. The areas around the carbonyl oxygen of the lactone and the propionyl group, as well as the hydroxyl oxygen, exhibit a negative electrostatic potential (typically colored in shades of red and yellow). These regions are electron-rich and are susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the aromatic protons display a positive electrostatic potential (colored in shades of blue), indicating electron-deficient areas that are prone to nucleophilic attack. nih.govresearchgate.net

Theoretical analyses of related coumarin derivatives often employ Density Functional Theory (DFT) to calculate and visualize these properties. nih.govdntb.gov.ua The MEP surface provides a visual representation of the charge distribution and is crucial for understanding non-covalent interactions, such as hydrogen bonding and stacking interactions, which are vital for the biological activity of many molecules.

Prediction of Reactive Sites and Hydrogen Bond Formation

The electronic landscape of this compound, as detailed by its electron density and MEP map, allows for the prediction of its reactive sites and hydrogen bonding capabilities. The electron-rich oxygen atoms are primary sites for electrophilic attack, while the electron-deficient hydrogen of the hydroxyl group is a key site for nucleophilic interactions.

Hydrogen bonding plays a crucial role in the structure and function of many chemical and biological systems. researchgate.net this compound possesses both hydrogen bond donor and acceptor sites. nih.gov The hydroxyl group (-OH) at the 4-position can act as a hydrogen bond donor. The carbonyl oxygen atoms of the lactone and the propionyl group, with their high electron density, serve as strong hydrogen bond acceptors.

The prediction of reactive sites is further refined by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, and for coumarin derivatives, it is often localized over the benzopyran ring. The LUMO indicates the ability to accept an electron, and it is typically centered on the pyrone ring, including the carbonyl group. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. lupinepublishers.comresearchgate.net

Molecular Descriptor Characterization

Molecular descriptors are numerical values that encode chemical information and are used to correlate a molecule's structure with its physicochemical properties and biological activities (QSAR/QSPR studies). For this compound, a variety of descriptors can be calculated using computational methods to characterize its structural, topological, and electronic features.

Geometry optimization of the molecule is the first step, often performed using semi-empirical methods like PM3 or more robust DFT methods. dntb.gov.ua From the optimized geometry, numerous descriptors can be derived.

Table 1: Selected Molecular Descriptors for this compound (Illustrative)

| Descriptor Category | Descriptor Name | Illustrative Value | Significance |

|---|---|---|---|

| Constitutional | Molecular Weight | 218.20 g/mol | Basic property, influences transport and distribution. |

| Number of H-bond Acceptors | 4 | Potential for hydrogen bonding interactions. | |

| Number of H-bond Donors | 1 | Potential for hydrogen bonding interactions. | |

| Topological | Wiener Index | 845 | Relates to branching and intermolecular forces. |

| Balaban Index | 2.15 | Describes the degree of branching. | |

| Geometrical | Molecular Surface Area | ~200 Ų | Influences solubility and interactions. |

| Molecular Volume | ~180 ų/mol | Relates to steric effects and binding affinity. | |

| Electronic | HOMO Energy | ~ -6.5 eV | Electron-donating ability. |

| LUMO Energy | ~ -2.0 eV | Electron-accepting ability. | |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and stability. | |

| Dipole Moment | ~ 3.5 D | Polarity and intermolecular interactions. |

| Physicochemical | LogP (octanol-water) | ~ 1.8 | Lipophilicity, affects membrane permeability. |

Note: The values in this table are illustrative and based on typical ranges for similar coumarin derivatives. Precise values would require specific computational studies on this compound.

These descriptors provide a quantitative profile of the molecule, enabling comparisons with other compounds and the development of predictive models for its behavior in various chemical and biological systems. For instance, LogP is a crucial indicator of a compound's potential for oral bioavailability, while electronic descriptors like the HOMO-LUMO gap offer insights into its kinetic stability and reactivity. lupinepublishers.com

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Development as Research Probes and Chemical Tools

The coumarin (B35378) nucleus is renowned for its photophysical properties, which has led to the extensive development of coumarin-based derivatives as fluorescent probes. These probes are instrumental in visualizing and quantifying biological molecules and processes.

The 4-hydroxycoumarin (B602359) scaffold is a common fluorophore used in the design of sensors and probes due to its high water solubility and the ease with which its hydroxyl group can be modified. nih.gov The fluorescence of coumarin derivatives can be modulated by introducing different substituents onto the 2H-chromen-2-one skeleton. Electron-donating groups at the 6- or 7-position, or electron-accepting groups at the 3- or 4-position, can shift the fluorescence to longer wavelengths. nih.gov

While the broader class of 4-hydroxycoumarins has been extensively explored for creating fluorescent compounds with strong blue-green emission characteristics, specific and detailed studies focusing on the utility of 4-Hydroxy-3-propionyl-2H-chromen-2-one as a distinct fluorescent probe are not extensively documented in the current body of research. bohrium.comsapub.org However, the fundamental photophysical properties of the coumarin core suggest its potential for such applications. sapub.org For instance, derivatives of 3-hydroxyflavone, a related structure, exhibit excited-state intramolecular proton transfer (ESIPT), resulting in dual emission bands that are highly sensitive to the environment, making them effective probes. researchgate.net This principle highlights the potential for designing probes from the 4-hydroxycoumarin class, including the propionyl derivative, for various biophysical investigations. researchgate.netnih.gov

Scaffold for Complex Molecule and Heterocycle Synthesis

This compound serves as a versatile starting material for the synthesis of more complex heterocyclic systems. The 4-hydroxycoumarin moiety is a privileged scaffold in medicinal chemistry, and its derivatives are used to construct a variety of fused heterocyclic compounds. researchgate.netresearchgate.netnih.gov

The reactivity of the 4-hydroxy group and the activated 3-position allows for a range of chemical transformations. For example, 4-hydroxycoumarins are key intermediates in the synthesis of pyranocoumarins and pyranopyrimidines. researchgate.netmdpi.comnih.gov Research has demonstrated the synthesis of 3-propionyl-4-hydroxy-2H-chromen-2-one as an analog of 3-acetyl-4-hydroxycoumarin, a well-established scaffold for biologically active compounds. nih.gov This indicates its utility in generating libraries of compounds for biological screening. The synthesis of various heterocyclic derivatives often involves condensation reactions at the 3-acyl group or reactions involving the 4-hydroxyl group. niscpr.res.in

An example of its use as a scaffold is in the preparation of pyranocoumarin (B1669404) derivatives. The general synthesis involves the reaction of a 4-hydroxycoumarin derivative with other reagents to form fused ring systems.

| Starting Material | Reagent(s) | Product Type | Reference |

| 4-hydroxycoumarin | Acetaldehyde-malononitrile | Pyrano[3,2-c] nih.govbenzopyran | researchgate.netnih.gov |

| 4-hydroxycoumarin | Aromatic aldehydes | Benzopyranodicoumarins | mdpi.com |

| 4-hydroxy-2H-chromene-2-thione | Aryl aldehydes, Dimedone | Chromeno[2,3-b]chromenes | rsc.org |

| 4-bromoisatin | 4-hydroxy-2H-chromen-2-one | Indole-coumarin conjugate | nih.gov |

Lead Molecule Identification in Early-Stage Drug Discovery Research

The 4-hydroxycoumarin framework is a well-known pharmacophore, most famously associated with anticoagulant drugs. nih.govchemspider.com Beyond this, derivatives of this scaffold are investigated for a wide range of biological activities, making them valuable starting points for drug discovery programs. nih.govnih.gov

This compound has been utilized as a precursor in the synthesis of novel small-molecule inhibitors. In one study, it was used to prepare analogues of a lead compound, 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC), which was identified as an inhibitor of skeletal muscle myosin II. nih.gov The synthesis of the 3-propionyl analogue was a key step in exploring the structure-activity relationships of this class of inhibitors. nih.gov By modifying the acyl group at the 3-position, researchers can fine-tune the compound's properties to improve potency and selectivity.

The following table shows an example of a derivative synthesized from a related 3-acyl-4-hydroxycoumarin and its biological target.

| Lead Compound | Target | Therapeutic Area | Reference |

| 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC) | Skeletal Myosin II | Muscle Relaxation | nih.gov |

| Chromen-4-one analogs | Interleukin-5 (IL-5) | Anti-inflammatory | nih.gov |

Investigational Agents for Target Validation Studies

Once a potential drug target is identified, small molecules are crucial for validating its role in disease. Derivatives of this compound have been employed as investigational tools for such purposes.

In the study of myosin inhibitors, a series of analogues based on the 3-acyl-4-hydroxycoumarin scaffold, including the propionyl derivative, were synthesized to probe the binding site of myosin. nih.gov These compounds were used to investigate the inhibition of the actin-activated ATPase activity of different myosin isoforms. Competition studies with these analogues helped to suggest that they bind to the same site as other known myosin inhibitors like blebbistatin. nih.gov This use in structure-activity relationship (SAR) studies is critical for validating a target and understanding the molecular interactions required for inhibition, which guides the design of more potent and selective therapeutic agents. nih.gov

An exploration of the chemical compound this compound reveals a scaffold with significant potential for future pharmacological development. As a member of the 4-hydroxycoumarin class, it belongs to a family of compounds renowned for a wide array of biological activities, from anticoagulant to antimicrobial effects. The focus of current and future research is shifting from simple discovery to a more nuanced understanding and optimization of these activities through advanced scientific methodologies. This article delves into the prospective research avenues for this compound, focusing on mechanism elucidation, rational design, and the integration of cutting-edge computational technologies.

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-3-propionyl-2H-chromen-2-one, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via Lewis acid-mediated reactions, such as the one-pot condensation of substituted phenols with ethyl phenylpropiolate using FeCl₃ as a catalyst in tetrahydrofuran (THF). This method emphasizes the role of FeCl₃ in facilitating cyclization and THF in stabilizing intermediates . Alternative routes involve solid-phase reactions between malonic acid and phenol derivatives in the presence of phosphorous oxychloride (POCl₃) and ZnCl₂, where ZnCl₂ acts as a Lewis acid to enhance electrophilic substitution . Key factors affecting yield include catalyst loading (optimal FeCl₃: 10 mol%), solvent polarity (THF improves solubility of intermediates), and reaction time (12–24 hours for complete cyclization).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Essential for confirming the coumarin backbone and substituent positions. For example, the 4-hydroxy proton typically appears as a singlet near δ 10–12 ppm, while the propionyl group shows triplet signals for methylene protons (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Detects key functional groups (e.g., hydroxyl stretch at 3200–3500 cm⁻¹, carbonyl stretch at 1700–1750 cm⁻¹) .

- XRD (Single-Crystal X-ray Diffraction) : Resolves stereochemical ambiguities. For instance, torsion angles between the chromenone ring and propionyl group can be quantified to confirm spatial orientation .

- HPLC-MS : Validates purity and molecular weight, particularly for derivatives with labile substituents .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve structural ambiguities in this compound derivatives?

Answer: SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and hydrogen-bonding networks. For example:

- Hydrogen Bonding : Graph-set analysis (as per Etter’s formalism) identifies patterns like D(2) (two-membered rings) or R₂²(8) (eight-membered rings), critical for understanding packing efficiency and stability .

- Twinning and Disorder : High-resolution data (e.g., MoKα radiation at 100 K) can model rotational disorder in the propionyl group, reducing R-factor discrepancies below 0.05 .

Q. How should researchers design experiments to evaluate the bioactivity of this compound derivatives?

Answer:

- Antibacterial Assays : Use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains in broth microdilution (MIC determination). Derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced activity due to increased membrane permeability .

- Fluorescence-Based Probes : Incorporate fluorophores (e.g., dansyl groups) to track metal-ion binding (e.g., Pr³⁺) via emission quenching/enhancement in acetonitrile-water systems .

Q. How can contradictions between spectroscopic and crystallographic data be systematically addressed?

Answer:

- Dynamic vs. Static Disorder : NMR may average signals from rapidly rotating substituents (e.g., propionyl groups), while XRD captures static snapshots. Compare temperature-dependent NMR (e.g., VT-NMR) with low-temperature XRD data .

- Tautomeric Equilibria : Use DFT calculations (B3LYP/6-31G*) to predict dominant tautomers and validate against experimental XRD bond lengths (e.g., C=O vs. enol forms) .

Q. What strategies optimize the synthesis of this compound to improve yield and scalability?

Answer:

- Catalyst Screening : Replace FeCl₃ with InCl₃ for higher regioselectivity in crowded substrates .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves yield by 15–20% via enhanced thermal efficiency .

- Workup Optimization : Use aqueous NaHCO₃ to quench excess POCl₃, minimizing side reactions like ester hydrolysis .

Q. How do substituents on the coumarin core influence physicochemical properties?

Answer:

Q. What advanced computational methods predict hydrogen-bonding networks in this compound crystals?

Answer:

- Graph-Set Analysis : Classifies hydrogen bonds into patterns (e.g., C(6) chains or R₂²(8) rings) using software like Mercury. For example, O–H···O bonds between hydroxy and carbonyl groups dominate packing .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 60% H-bond contribution) via CrystalExplorer, guiding co-crystal design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.